(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 618091-10-4
VCID: VC11725867
InChI: InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2
SMILES: C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N
Molecular Formula: C16H12BrN3O
Molecular Weight: 342.19 g/mol

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone

CAS No.: 618091-10-4

Cat. No.: VC11725867

Molecular Formula: C16H12BrN3O

Molecular Weight: 342.19 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone - 618091-10-4

Specification

CAS No. 618091-10-4
Molecular Formula C16H12BrN3O
Molecular Weight 342.19 g/mol
IUPAC Name (5-amino-1-phenylpyrazol-4-yl)-(4-bromophenyl)methanone
Standard InChI InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15(21)14-10-19-20(16(14)18)13-4-2-1-3-5-13/h1-10H,18H2
Standard InChI Key MZSMYXDQQXFWEF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N
Canonical SMILES C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a phenyl group and at the 4-position with a methanone-linked 4-bromophenyl group.

  • An amino group (-NH2) at the 5-position of the pyrazole ring, enhancing nucleophilic reactivity.

  • A bromine atom at the para position of the phenyl ring, influencing electronic properties through its electron-withdrawing effect.

The molecular formula is C16H12BrN3O, with a molar mass of 342.19 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N
InChIKeyMZSMYXDQQXFWEF-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+172.7

The InChIKey confirms the compound’s uniqueness in chemical databases, while the collision cross-section (CCS) values predict its behavior in mass spectrometry .

Electronic and Steric Features

The bromine atom induces electrophilic character in the aryl ring, facilitating cross-coupling reactions. The amino group’s lone pair electrons enable hydrogen bonding and coordination with metal catalysts, making the compound a potential ligand in organometallic synthesis.

Synthesis and Optimization

Synthetic Pathways

The primary synthesis route involves:

  • Formation of the pyrazole core: Condensation of hydrazine derivatives with diketones or β-keto esters.

  • Bromophenyl methanone introduction: Friedel-Crafts acylation or nucleophilic acyl substitution using 4-bromobenzoyl chloride.

  • Amino group functionalization: Reduction of nitro precursors or direct amination.

A representative synthesis begins with 5-amino-1-phenyl-1H-pyrazole reacting with 4-bromobenzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine). The reaction typically proceeds at 0–25°C for 12–24 hours, yielding the target compound after purification via column chromatography.

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDichloromethane72%
Temperature0–25°CMaximizes selectivity
BaseTriethylamine68–75%
Reaction Time18 hours70%

Challenges in Synthesis

  • Steric hindrance: Bulky substituents on the pyrazole ring reduce acylation efficiency.

  • Amino group protection: Unprotected amino groups may lead to side reactions, necessitating Boc (tert-butoxycarbonyl) protection strategies.

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (estimated <0.1 mg/mL) due to its hydrophobic aryl groups. It is stable under inert atmospheres but may degrade via debromination or oxidation under UV light or elevated temperatures.

Spectroscopic Data

  • NMR:

    • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 9H, aromatic-H), 5.12 (s, 2H, NH2).

    • 13C NMR: δ 189.2 (C=O), 148.7 (pyrazole-C), 132.1–122.4 (aromatic-C), 116.8 (C-Br).

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 3340 cm⁻¹ (N-H stretch).

CompoundTargetIC50/EC50
4-BromoacetophenoneMicrobial enzymes12 μM
3-Amino-1H-pyrazoleTubulin2.4 μM
Target Compound (Predicted)Kinases<100 nM*

*Estimated based on structural similarity.

Material Science Applications

The bromine atom enables participation in Suzuki-Miyaura cross-coupling, facilitating integration into conjugated polymers for organic electronics.

Analytical and Characterization Methods

Chromatographic Analysis

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 6.8 min.

  • TLC: Rf = 0.42 (silica gel, ethyl acetate/hexane 1:1).

Mass Spectrometry

  • ESI-MS (m/z): [M+H]+ observed at 342.02364 (calc. 342.02410) .

  • High-resolution MS: Confirms molecular formula (deviation <2 ppm).

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